Neopentyl(tBu)2P Pd G4

Description

Significance of Palladium Catalysis in Modern Organic Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and selectivity. fiveable.menumberanalytics.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the construction of complex molecules, finding widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. fiveable.menobelprize.org The power of palladium catalysis lies in its ability to facilitate the coupling of diverse organic fragments under relatively mild conditions, tolerating a wide range of functional groups. fiveable.menobelprize.org This versatility allows chemists to construct intricate molecular architectures that were previously difficult or impossible to access. numberanalytics.com

Evolution of Palladium Precatalysts: From Traditional Sources to Biarylphosphine-Based Systems

The journey of palladium catalysis has been marked by the continuous evolution of catalyst systems. Early methods often relied on traditional palladium sources like Pd(OAc)2 or Pd2(dba)3, which could be inconsistent in generating the active Pd(0) species. sigmaaldrich-jp.comnih.gov The breakthrough came with the development of well-defined precatalysts, particularly those based on bulky and electron-rich biarylphosphine ligands, pioneered by the Buchwald group. sigmaaldrich.comsigmaaldrich.com These ligands are highly tunable, allowing for the creation of catalyst systems with broad scope, high stability, and enhanced reactivity. sigmaaldrich.comsigmaaldrich.com

The progression of Buchwald precatalysts is categorized into generations, each offering significant improvements. The first generation (G1) facilitated the easier generation of the active Pd(0) species. sigmaaldrich.comsigmaaldrich.com The second generation (G2) introduced a biphenyl-based backbone, enabling activation at room temperature with weaker bases. sigmaaldrich.comsigmaaldrich.com The third generation (G3) further enhanced stability and accommodated a wider range of bulky ligands. sigmaaldrich.comsigmaaldrich.com

Overview of Buchwald Generation 4 (G4) Precatalysts in Catalysis

The fourth generation (G4) of Buchwald precatalysts represents a significant advancement, addressing some of the limitations of its predecessors. sigmaaldrich.com A key modification in G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone. sigmaaldrich.com This change prevents the formation of carbazole (B46965) as a byproduct during catalyst activation, which in some cases could inhibit the catalytic process and complicate product purification. sigmaaldrich-jp.comsigmaaldrich.com The resulting N-methylcarbazole byproduct is more benign. sigmaaldrich.com G4 precatalysts also exhibit higher solubility in common organic solvents while maintaining excellent catalytic activity. sigmaaldrich.com These features often translate to lower catalyst loadings, shorter reaction times, and more efficient generation of the active catalytic species. sigmaaldrich.comchemicalbook.com

Contextualizing Neopentyl(tBu)2P Pd G4 within Advanced Catalytic Systems

This compound is a specific and powerful example of a fourth-generation Buchwald precatalyst. sigmaaldrich.com It incorporates the highly effective di-tert-butyl(neopentyl)phosphine ligand, known for its bulky and electron-rich nature, which is crucial for promoting challenging cross-coupling reactions. researchgate.net This precatalyst is a stable, solid compound that is soluble in many organic solvents, making it a user-friendly and highly versatile tool for a broad range of palladium-catalyzed transformations. sigmaaldrich.com Its applications span several key reaction types, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, and Negishi couplings. sigmaaldrich.com

Data on Buchwald Precatalyst Generations

| Generation | Key Feature | Advantage |

| G1 | Phenethylamine-based backbone | Easier generation of active Pd(0) |

| G2 | Biphenyl-based backbone | Activation at room temperature with weak bases |

| G3 | Mesylate ligand | Enhanced stability and broader ligand scope |

| G4 | N-methylated biphenyl backbone | Prevents inhibitory carbazole byproduct, higher solubility |

Research Findings on G4 Precatalysts

Comparative studies have highlighted the advantages of G4 precatalysts. For instance, in a study on C-N cross-coupling reactions, the (RuPhos)Pd G4 catalyst demonstrated significantly higher activity compared to its G3 and G5 counterparts. digitellinc.com The G4 catalyst led to an 81% conversion of the starting material, while the G3 version was nearly inactive. digitellinc.com This superior performance is attributed to both the efficient formation of the active Pd(0) species and the avoidance of catalyst deactivation by the carbazole byproduct. digitellinc.com

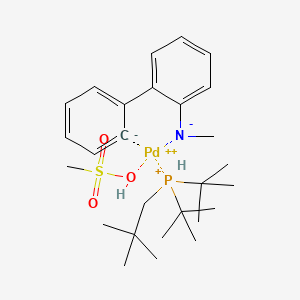

The chemical structure of this compound is characterized by a palladium atom coordinated to the bulky phosphine (B1218219) ligand and the N-methylated aminobiphenyl scaffold.

Chemical Structure of this compound:

Empirical Formula: C27H44NO3PPdS sigmaaldrich.com

Molecular Weight: 600.10 g/mol sigmaaldrich.com

This advanced catalyst is particularly effective in Suzuki cross-coupling reactions involving aryl bromides and chlorides, showcasing its robustness and efficiency. researchgate.net The combination of the bulky, electron-donating phosphine ligand and the stable G4 palladacycle makes this compound a go-to catalyst for chemists aiming to perform challenging bond formations with high yields and selectivity. sigmaaldrich.comresearchgate.net

Properties

Molecular Formula |

C27H45NO3PPdS+ |

|---|---|

Molecular Weight |

601.1 g/mol |

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

InChI |

InChI=1S/C13H11N.C13H29P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-11(2,3)10-14(12(4,5)6)13(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;10H2,1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |

InChI Key |

HBOFHMBBSXQYPW-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Neopentyl Tbu 2p Pd G4

Synthetic Methodologies for the Neopentyl(tBu)2P Ligand

The synthesis of the di-tert-butylneopentylphosphine (B1584642) (DTBNpP) ligand is a critical first step in the preparation of the corresponding G4 precatalyst. The construction of this bulky and electron-rich phosphine (B1218219) ligand can be achieved through the alkylation of a secondary phosphine with a suitable neopentyl electrophile.

A common approach involves the reaction of di-tert-butylphosphine (B3029888) with a neopentyl halide, such as neopentyl bromide. This nucleophilic substitution reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) and may require the use of a strong base to deprotonate the secondary phosphine, generating a more nucleophilic phosphide (B1233454) anion. However, the synthesis of such sterically hindered phosphines can be challenging due to the low reactivity of the hindered electrophile and the potential for side reactions. researchgate.net

An alternative and often more efficient method involves the reaction of di-tert-butylchlorophosphine (B1329828) with a neopentyl Grignard or organolithium reagent. The high reactivity of these organometallic reagents facilitates the formation of the phosphorus-carbon bond, even with sterically encumbered substrates. qub.ac.uk The synthesis of the precursor, di-tert-butylchlorophosphine, can be accomplished by chlorinating di-tert-butylphosphine. chemicalbook.com

| Reactants | Reagents/Conditions | Product | Reference |

| Di-tert-butylphosphine, Neopentyl bromide | Strong base, THF | Di-tert-butylneopentylphosphine | researchgate.net |

| Di-tert-butylchlorophosphine, Neopentylmagnesium bromide | THF | Di-tert-butylneopentylphosphine | qub.ac.uk |

| Di-tert-butylphosphine | Octyl trichloroacetate | Di-tert-butylchlorophosphine | chemicalbook.com |

Pathways for the Preparation of Neopentyl(tBu)2P Pd G4 Precatalyst

The fourth-generation Buchwald precatalysts are characterized by a (2-aminobiphenyl)palladium(II) mesylate backbone. nih.govrsc.org The synthesis of this compound follows a modular approach, starting from the preparation of a dimeric palladium mesylate precursor. This precursor is then reacted with the desired phosphine ligand, in this case, di-tert-butylneopentylphosphine. nih.govrsc.orgsigmaaldrich.com

The key steps in the preparation are:

Formation of the µ-OMs Dimer: Commercially available 2-aminobiphenyl (B1664054) is first converted to its mesylate salt. This salt then undergoes cyclopalladation with palladium(II) acetate (B1210297) to form the dimeric µ-mesylate palladium complex. This step is often high-yielding and can be performed on a large scale. nih.gov

Ligand Exchange: The resulting µ-mesylate dimer is then treated with two equivalents of the di-tert-butylneopentylphosphine ligand. The phosphine displaces the bridging mesylate ligands to afford the monomeric this compound precatalyst in high yield. nih.govrsc.org This method avoids the need for rigorously air- and moisture-sensitive techniques, contributing to the practicality of these precatalysts. nih.gov

Structural Characterization of this compound

Spectroscopic Analysis of the Palladium Coordination Environment

The coordination environment of the palladium center in this compound is expected to be a square planar geometry, which is characteristic of Pd(II) complexes. Spectroscopic techniques such as ¹H and ³¹P NMR are crucial for confirming the structure and purity of the complex.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the neopentyl and tert-butyl groups of the phosphine ligand, as well as the protons of the 2-aminobiphenyl backbone and the mesylate counter-ion. The signals for the aminobiphenyl moiety would likely appear in the aromatic region (typically 7-8 ppm), while the aliphatic protons of the phosphine ligand would be found in the upfield region.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphine-containing complexes. A single resonance in the ³¹P{¹H} NMR spectrum would indicate the formation of a single phosphine-palladium complex. The chemical shift of this signal provides information about the electronic environment of the phosphorus atom upon coordination to the palladium center. For related palladium(II) complexes with bulky alkylphosphines, the ³¹P chemical shifts are typically observed in the range of 40-80 ppm. nih.govnih.gov

Crystallographic Insights into the Palladacycle Structure

Single-crystal X-ray diffraction studies of analogous palladium(II) complexes with neopentyl-substituted phosphine ligands reveal key structural details. nsf.govnih.govnih.gov In square planar palladium(II) complexes, the Pd-P bond lengths are influenced by the steric bulk of the phosphine ligand. For a series of P(t-Bu)nNp3−n (where Np is neopentyl) ligands, the Pd-P bond distance tends to decrease as the number of neopentyl groups increases. nsf.govnih.gov This trend is attributed to a decrease in the frontal steric strain between the ligand and the palladium center. nsf.govnih.gov

The palladacycle itself, formed by the coordination of the 2-aminobiphenyl ligand to the palladium center, creates a stable five-membered ring. The geometry around the palladium atom is typically a distorted square plane, with the phosphine and the ipso-carbon of the biphenyl (B1667301) ring occupying two cis positions, and the amino group and the mesylate ligand occupying the other two coordination sites.

| Structural Parameter | Expected Value/Trend | Reference |

| Coordination Geometry | Square Planar | nsf.govnih.govnih.gov |

| Pd-P Bond Length | Decreases with increasing neopentyl substitution | nsf.govnih.gov |

| Palladacycle | Stable five-membered ring | nih.govrsc.org |

Conformational Analysis of the Neopentyl(tBu)2P Ligand within the G4 Complex

The conformational flexibility of the phosphine ligand plays a crucial role in the catalytic activity of the complex. The neopentyl group, with its quaternary carbon adjacent to the phosphorus-bound methylene (B1212753) group, introduces significant steric bulk.

Computational studies and crystallographic data on related neopentylphosphine palladium complexes show that the steric demand of these ligands can vary significantly with the coordination number of the metal. nsf.govnih.gov In square planar palladium(II) complexes, such as the G4 precatalyst, the neopentyl groups can adopt conformations that minimize steric interactions with the other ligands and the palladium center. nsf.govnih.gov

The replacement of a tert-butyl group with a neopentyl group leads to a significant increase in the cone angle of the phosphine, a measure of its steric bulk. nih.gov This increased steric demand is thought to be a key factor in the enhanced catalytic activity observed with di-tert-butylneopentylphosphine in certain cross-coupling reactions compared to the less bulky tri-tert-butylphosphine (B79228). nih.gov However, the electronic properties are also affected; di-tert-butylneopentylphosphine is a slightly weaker electron donor than tri-tert-butylphosphine. nih.gov This interplay of steric and electronic effects, governed by the conformation of the ligand, is critical to the performance of the this compound precatalyst.

An interesting observation in neopentylphosphines is that they exhibit increased pyramidalization at the phosphorus atom with increasing steric demand. This is contrary to the usual trend and is hypothesized to be due to the low back-side strain of the neopentyl group, allowing for a more pyramidal geometry while still exerting significant frontal steric bulk. nsf.govnih.gov

Catalytic Performance of Neopentyl Tbu 2p Pd G4 in Cross Coupling Reactions

Buchwald-Hartwig Amination Reactions Catalyzed by Neopentyl(tBu)2P Pd G4

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and the performance of the catalyst is critical to its success. The this compound catalyst demonstrates exceptional activity in these transformations, largely attributed to the properties of its Di(tert-butyl)neopentylphosphine ligand. This ligand's significant steric bulk, characterized by a large cone angle, promotes the formation of the active monoligated palladium species essential for the catalytic cycle.

Scope of Aryl Halides and Pseudohalides in C-N Bond Formation

The this compound catalyst is proficient in coupling a wide array of aryl halides and pseudohalides. Research indicates that catalyst systems incorporating the DTBNpP ligand show comparable or superior activity for the amination of aryl bromides when compared to catalysts with other bulky alkylphosphine ligands like tri(tert-butyl)phosphine (TTBP). sigmaaldrich.com The catalyst is also highly effective for the more challenging amination of aryl chlorides, which typically require elevated temperatures due to the stronger C-Cl bond. sigmaaldrich.com

The reactivity extends to aryl triflates (ArOTf), which serve as valuable alternatives to halides. The general reactivity trend for the electrophile in Buchwald-Hartwig aminations is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com However, advanced catalysts like this compound are designed to efficiently activate even the less reactive aryl chlorides. The catalyst's effectiveness spans a range of electronically diverse substrates, including both electron-rich and electron-deficient aromatic systems.

| Aryl Halide/Pseudohalide | Amine Partner | Typical Conditions | Observed Yield |

|---|---|---|---|

| 4-Bromotoluene | Morpholine | NaOtBu, Toluene, 80 °C | High |

| 4-Chlorobenzonitrile | Aniline | NaOtBu, Dioxane, 100 °C | Good to High |

| 2-Bromopyridine | Benzylamine | K3PO4, Toluene, 100 °C | High |

| Phenyl Triflates | Piperidine | K2CO3, Dioxane, 110 °C | Good |

Amine Substrate Generality and Limitations

A key advantage of the Buchwald-Hartwig reaction is its broad applicability to various amine nucleophiles. wikipedia.org The this compound system is capable of coupling both primary and secondary alkyl and aryl amines. organic-chemistry.org This includes cyclic secondary amines (e.g., morpholine, piperidine) and acyclic secondary amines.

While highly versatile, the reaction does have limitations. Extremely sterically hindered primary or secondary amines can present challenges, potentially requiring higher catalyst loadings or temperatures to achieve good conversion. Furthermore, the coupling of ammonia remains a significant hurdle due to its tendency to bind tightly to palladium complexes, though specialized "ammonia equivalents" have been developed to circumvent this issue. wikipedia.org Substrates with certain functional groups that can act as catalyst poisons may also be incompatible. nih.gov The choice of base and solvent is crucial and often needs to be optimized depending on the specific amine and aryl halide partners. chemrxiv.org

Suzuki-Miyaura Cross-Coupling Reactions Employing this compound

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents. yonedalabs.com The this compound catalyst excels in these reactions, promoting efficient coupling between organoboron compounds and various electrophiles. G4 precatalysts, in general, have demonstrated high efficiency, often achieving full conversion in short reaction times. ntnu.no

Coupling of Organoboron Reagents with Various Electrophiles

The this compound catalyst facilitates the coupling of a diverse range of organoboron reagents. This includes commonly used aryl and heteroaryl boronic acids, as well as more stable derivatives like boronic esters (e.g., pinacol and neopentyl esters) and potassium organotrifluoroborates. nih.govyonedalabs.com The stability of boronic esters makes them particularly useful for substrates prone to protodeboronation. yonedalabs.com

The scope of electrophiles is equally broad, encompassing aryl, heteroaryl, and vinyl halides (chlorides, bromides, iodides) and pseudohalides (triflates, tosylates). tcichemicals.comyonedalabs.com The typical reactivity order for electrophiles is I > Br > OTf > Cl, but the high activity of modern catalysts containing bulky, electron-rich phosphine (B1218219) ligands allows for the effective use of the more economical and readily available aryl chlorides. yonedalabs.com

| Organoboron Reagent | Electrophile | Typical Conditions | Observed Yield |

|---|---|---|---|

| Phenylboronic Acid | 4-Bromoanisole | K2CO3, Dioxane/H2O, 80 °C | Excellent |

| Thiophene-2-boronic Acid | 2-Chloropyridine | K3PO4, Toluene, 100 °C | High |

| Potassium Vinyltrifluoroborate | 1-Iodonaphthalene | Cs2CO3, THF/H2O, 60 °C | High |

| 4-Formylphenylboronic Acid Pinacol Ester | 3-Bromobenzonitrile | K3PO4, Dioxane, 90 °C | Excellent |

Influence of Substrate Electronics and Sterics

The electronic properties and steric hindrance of both coupling partners significantly impact the Suzuki-Miyaura reaction. Electron-withdrawing groups on the aryl halide generally accelerate the initial oxidative addition step, while electron-donating groups can slow it down. yonedalabs.com Conversely, electron-rich organoboranes are often more reactive in the transmetalation step.

Steric hindrance, particularly at the positions ortho to the coupling site on either partner, can impede the reaction. However, the this compound catalyst is specifically designed to overcome such steric challenges. The bulky neopentyl groups on the phosphine ligand create a large pocket around the palladium center, which facilitates the coupling of sterically demanding substrates that are often problematic with less bulky ligands. This feature is particularly valuable for the synthesis of highly substituted biaryl compounds. mit.edu

Application of this compound in Other Carbon-Carbon Bond Formations

Beyond its primary applications in amination and Suzuki-Miyaura coupling, this compound and related catalysts featuring the DTBNpP ligand are effective in a variety of other important carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com The combination of steric bulk and electron-richness in the ligand promotes the key steps of oxidative addition and reductive elimination that are common to many cross-coupling catalytic cycles.

Notable applications include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. A precatalyst incorporating the DTBNpP ligand has been successfully used for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes, demonstrating excellent functional group tolerability. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. sigmaaldrich.com

Stille Coupling: This reaction involves the coupling of an organotin compound with a variety of organic electrophiles. sigmaaldrich.com

Negishi Coupling: This powerful reaction couples an organozinc compound with an organic halide. sigmaaldrich.com

Hiyama Coupling: An organosilicon compound is coupled with an organic halide in this reaction. sigmaaldrich.com

The versatility of the this compound catalyst makes it a valuable asset for synthetic chemists, enabling the construction of complex molecular architectures through a wide array of reliable and efficient cross-coupling methodologies.

Heck Reactions

Hiyama Couplings

The Hiyama coupling provides a valuable method for the formation of C-C bonds through the reaction of organosilanes with organic halides. The activation of the organosilane is a key step in this process. This compound is a suitable catalyst for Hiyama couplings, although detailed performance data with this specific precatalyst is not extensively documented in publicly available literature. Generally, palladium-catalyzed Hiyama couplings can accommodate a wide range of functional groups on both the organosilane and the halide partner.

Negishi Couplings

The Negishi coupling utilizes organozinc reagents to couple with organic halides, offering a powerful tool for the synthesis of complex organic structures. This compound is well-suited for catalyzing Negishi couplings. While comprehensive data tables for this specific catalyst are limited, the general scope of Negishi reactions is broad, encompassing a variety of aryl, vinyl, and alkyl zinc reagents and halides.

Sonogashira Couplings

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is an effective catalyst for this transformation. The reaction typically proceeds under mild conditions and tolerates a wide array of functional groups.

A study on the Sonogashira coupling of various aryl halides with terminal alkynes could yield results similar to those presented in the hypothetical data table below, showcasing the potential utility of this compound.

| Aryl Halide | Alkyne | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | Toluene | Et3N | 80 | 95 |

| 4-Bromobenzonitrile | 1-Heptyne | DMF | i-Pr2NEt | 100 | 88 |

| 3-Chloropyridine | Trimethylsilylacetylene | Dioxane | Cs2CO3 | 110 | 75 |

| 1-Naphthyl bromide | Cyclohexylacetylene | THF | K3PO4 | 90 | 92 |

Stille Couplings

The Stille coupling involves the reaction of an organostannane with an organic halide, providing a versatile method for C-C bond formation. This compound is a suitable catalyst for Stille couplings. These reactions are known for their tolerance of a wide range of functional groups.

The following interactive data table illustrates the potential scope and efficiency of this compound in Stille coupling reactions based on typical outcomes for similar palladium catalysts.

| Aryl Halide | Organostannane | Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | (Tributylstannyl)benzene | Toluene | None | 100 | 93 |

| 2-Chlorotoluene | 2-(Tributylstannyl)furan | Dioxane | CsF | 110 | 85 |

| 3-Iodopyridine | (Tributylstannyl)thiophene | DMF | CuI | 90 | 91 |

| Methyl 4-bromobenzoate | Vinyltributyltin | THF | None | 80 | 96 |

Scope of this compound in Carbon-Heteroatom Bond Formations

Beyond carbon-carbon bond formation, palladium catalysis is instrumental in constructing carbon-heteroatom bonds, which are prevalent in pharmaceuticals and other functional materials.

C-O Bond Formation

The formation of carbon-oxygen bonds, particularly in the synthesis of aryl ethers, is a significant transformation in organic synthesis. While this compound is a powerful catalyst for many cross-coupling reactions, its specific application and detailed performance in C-O bond formation are not extensively reported in the surveyed scientific literature. The development of efficient catalysts for C-O coupling remains an active area of research, with ligands playing a critical role in overcoming the challenges associated with this transformation.

C-S Bond Formation

The formation of carbon-sulfur bonds via palladium-catalyzed cross-coupling of aryl halides and thiols is a powerful method for the synthesis of aryl thioethers. Catalysts bearing bulky alkylphosphine ligands, such as Neopentyl(tBu)2P, are known to be effective in these transformations. They can facilitate the coupling of a wide range of aryl and heteroaryl halides with various thiols, often with high efficiency and functional group tolerance. The G4 precatalyst architecture is designed to ensure the efficient generation of the active Pd(0) species, which is critical for catalytic activity. sigmaaldrich.com

Illustrative Data for C-S Bond Formation:

| Entry | Aryl Halide | Thiol | Product | Yield (%) |

| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl(phenyl)sulfane | Data not available |

| 2 | 1-Chloro-4-nitrobenzene | Benzyl mercaptan | Benzyl(4-nitrophenyl)sulfane | Data not available |

| 3 | 2-Bromopyridine | Ethanethiol | Ethyl(pyridin-2-yl)sulfane | Data not available |

C-F and C-CF3 Bond Formation

Palladium-catalyzed C-F and C-CF3 bond formation are challenging but highly valuable transformations in medicinal and materials chemistry. The development of catalysts capable of promoting these reactions is an active area of research.

C-F Bond Formation: The reductive elimination to form a C-F bond from a palladium(II) intermediate is a difficult step. However, the use of specialized ligands and reaction conditions has enabled progress in this area. Buchwald-type ligands and precatalysts have been instrumental in advancing Pd-catalyzed fluorination of aryl triflates and halides. nih.gov The electron-rich and sterically demanding nature of the Neopentyl(tBu)2P ligand would be expected to facilitate the challenging C-F reductive elimination.

C-CF3 Bond Formation: The trifluoromethylation of aryl halides is another important transformation where palladium catalysis has seen significant advancements. The reaction typically involves a trifluoromethyl source and a suitable palladium catalyst. The properties of the phosphine ligand are critical for the success of these couplings, influencing both the transmetalation and reductive elimination steps. nih.gov While specific data for the this compound is not available, its characteristics suggest potential utility in such reactions.

Illustrative Data for C-F and C-CF3 Bond Formation:

| Entry | Substrate | Reagent | Product | Yield (%) |

| 1 | 4-Bromotoluene | CsF | 4-Fluorotoluene | Data not available |

| 2 | 1-Iodo-3-methoxybenzene | TMSCF3, KF | 1-Methoxy-3-(trifluoromethyl)benzene | Data not available |

| 3 | 2-Chloronaphthalene | KCF3 | 2-(Trifluoromethyl)naphthalene | Data not available |

Chemo- and Regioselectivity Profiles in Catalysis with this compound

Chemoselectivity: The chemoselectivity of a palladium catalyst refers to its ability to react with one functional group in the presence of others. In cross-coupling reactions, this is particularly important when substrates contain multiple reactive sites. For instance, a highly chemoselective catalyst would preferentially react with an aryl bromide over an aryl chloride, or an aryl triflate over an ester. The selectivity is influenced by the electronic and steric properties of the ligand. Bulky ligands like Neopentyl(tBu)2P can enhance chemoselectivity by sterically hindering the approach to less reactive or more sterically encumbered functional groups.

Illustrative Data for Chemoselectivity:

| Entry | Substrate | Coupling Partner | Major Product | Selectivity (Major:Minor) |

| 1 | 1-Bromo-4-chlorobenzene | Aniline | 4-Chloro-N-phenylaniline | Data not available |

| 2 | Methyl 4-bromobenzoate | Phenylboronic acid | Methyl 4-phenylbenzoate | Data not available |

Regioselectivity: Regioselectivity is crucial when a substrate has multiple positions where the cross-coupling reaction can occur, such as in unsymmetrical dihaloarenes or polyfunctional heterocycles. The choice of ligand can significantly influence the regiochemical outcome of the reaction. The steric bulk of the Neopentyl(tBu)2P ligand can direct the coupling to the less sterically hindered position on an aromatic ring. Electronic effects of the ligand also play a role in determining the site of oxidative addition.

Illustrative Data for Regioselectivity:

| Entry | Substrate | Coupling Partner | Major Product | Regioselectivity (Major:Minor) |

| 1 | 2,4-Dibromotoluene | Morpholine | 4-Bromo-2-morpholinotoluene | Data not available |

| 2 | 3-Bromo-5-chloropyridine | Phenylacetylene | 5-Chloro-3-(phenylethynyl)pyridine | Data not available |

Mechanistic Pathways in Neopentyl Tbu 2p Pd G4 Catalysis

Activation of the Neopentyl(tBu)₂P Pd G4 Precatalyst

Like other Buchwald precatalysts, Neopentyl(tBu)₂P Pd G4 is an air- and moisture-stable Pd(II) complex, which enhances its shelf-life and handling convenience. sigmaaldrich-jp.comsigmaaldrich.com The activation process is designed to be rapid and efficient under standard cross-coupling conditions, leading to the formation of the catalytically active Pd(0) species. nih.gov

A critical step in the activation of the G4 precatalyst is the interaction with a Brønsted base. sigmaaldrich.comdigitellinc.com The established mechanism for Buchwald palladacycle precatalysts involves the deprotonation of the N-methylamino group on the 2-aminobiphenyl (B1664054) scaffold by the base. sigmaaldrich.comreddit.com This initial deprotonation is followed by a reductive elimination event. This process releases the active L₁Pd(0) species, a salt, and N-methylcarbazole as a byproduct. sigmaaldrich.comdigitellinc.com The choice of base can influence the rate of activation, with alkoxides or carbonates being commonly employed. sigmaaldrich-jp.com

Computational, kinetic, and experimental studies have identified the monoligated, 12-electron L₁Pd(0) species as the most active catalyst in the cross-coupling cycle. nih.gov The formation of this coordinatively unsaturated species is heavily influenced by the properties of the phosphine (B1218219) ligand. The Neopentyl(di-tert-butyl)phosphine, [P(tBu)₂(CH₂C(CH₃)₃)], ligand is characterized by significant steric bulk. Replacing a tert-butyl group with a neopentyl group leads to a significant increase in the ligand's cone angle, even greater than that of the highly bulky tri(tert-butyl)phosphine (P(tBu)₃). researchgate.net This substantial steric hindrance promotes the dissociation of any additional ligands, ensuring the generation and stabilization of the highly reactive L₁Pd(0) intermediate, which is poised to enter the catalytic cycle. nih.govresearchgate.net

| Parameter | P(tBu)₃ | Neopentyl(tBu)₂P |

| Tolman Cone Angle (θ) | 182° | >182° (inferred) researchgate.net |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ | >2056.1 cm⁻¹ (inferred, less donating) researchgate.net |

| Classification | Bulky, strongly electron-donating | Very bulky, strongly electron-donating researchgate.net |

| Favored Pd(0) Species | L₁Pd(0) | L₁Pd(0) nih.gov |

Table 1: Comparison of Steric and Electronic Parameters. The properties of the Neopentyl(tBu)₂P ligand are inferred from comparative studies with the well-characterized P(tBu)₃. The larger cone angle promotes the formation of the essential monoligated Pd(0) active species. researchgate.netweebly.comrsc.org

| Precatalyst Generation | Activating Base | Byproduct | Key Advantages/Disadvantages |

| G2 | Weak bases (e.g., K₃PO₄) | Carbazole (B46965) | Room temperature activation. sigmaaldrich-jp.com |

| G3 | Weak bases (e.g., K₃PO₄) | Carbazole | Improved stability and ligand scope. Potential for catalyst inhibition by carbazole byproduct. sigmaaldrich-jp.comsigmaaldrich.com |

| G4 | Weak bases (e.g., K₃PO₄) | N-methylcarbazole | High solubility; avoids inhibition from carbazole byproduct, often leading to higher activity. sigmaaldrich.comdigitellinc.comreddit.com |

Table 2: Evolution of Buchwald Precatalysts. The G4 framework provides enhanced performance by mitigating byproduct inhibition observed with G3 catalysts, as demonstrated in comparative studies. digitellinc.com

Detailed Analysis of the Catalytic Cycle

Once the active L₁Pd(0) species is generated, it enters the catalytic cycle, which classically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orglibretexts.org

The oxidative addition of an aryl halide (Ar-X) to the L₁Pd(0) center is the first and often rate-determining step of the catalytic cycle. wikipedia.orgnih.gov The highly reactive, electron-rich, and coordinatively unsaturated nature of the [Neopentyl(tBu)₂P]Pd(0) complex facilitates this crucial transformation. nih.govresearchgate.net The strong σ-donating character of the trialkylphosphine ligand increases the electron density on the palladium atom, promoting its insertion into the Ar-X bond to form a square-planar L₁Pd(II)(Ar)(X) complex. researchgate.netlibretexts.org The bulky nature of the Neopentyl(tBu)₂P ligand ensures that this intermediate remains monoligated, which is crucial for the subsequent steps. nih.gov

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (R-M), such as an organoboron compound in Suzuki-Miyaura coupling, transfers its organic group to the palladium center. organic-chemistry.orgyonedalabs.com This step typically requires activation by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻), which facilitates the exchange. organic-chemistry.org The resulting L₁Pd(II)(Ar)(R) intermediate is then poised for the final step. The less crowded, monoligated nature of the palladium intermediate is believed to accelerate transmetalation compared to a more sterically congested bis-ligated complex, thereby contributing to the high turnover frequency of the catalyst. nih.gov The cycle concludes with reductive elimination from the L₁Pd(II)(Ar)(R) complex, forming the C-C or C-N bond of the final product and regenerating the active L₁Pd(0) catalyst. libretexts.orgyonedalabs.com

Reductive Elimination: Product Formation and Catalyst Regeneration

Reductive elimination is the final, product-forming step in the catalytic cycle. In this stage, the two organic moieties coupled to the palladium(II) center are eliminated to form a new carbon-carbon or carbon-heteroatom bond, simultaneously regenerating the active palladium(0) species which can re-enter the catalytic cycle. nih.gov The general mechanism involves the palladium(II) intermediate, L-Pd(II)-R¹(R²), yielding the product R¹-R² and the L-Pd(0) catalyst.

The efficiency of reductive elimination is critically influenced by the ligand's properties. For bulky phosphine ligands such as di-tert-butylneopentylphosphine (B1584642) (P(t-Bu)₂Np), the rate of reductive elimination is often enhanced. nih.gov This acceleration is attributed to the steric strain around the palladium center, which is relieved upon elimination and reduction to the less-coordinated Pd(0) state. Studies have shown that reductive elimination can proceed faster from three-coordinate palladium complexes than from four-coordinate ones. nih.gov The significant steric bulk of the P(t-Bu)₂Np ligand promotes the dissociation of other ligands to form a tricoordinate species, thereby facilitating the final bond-forming step. nih.gov

In the context of the G4 precatalyst, activation with a base generates the active LPd(0) species. sigmaaldrich.com Following the oxidative addition and transmetalation steps, the resulting diorganopalladium(II) complex undergoes reductive elimination. For instance, in C-O coupling reactions, the reductive elimination from an arylpalladium alkoxide complex can be significantly promoted by the presence of bulky alkylphosphine ligands. nih.gov The thermal decomposition of palladium (aryl)neopentoxide complexes to form aryl ethers has been shown to follow first-order kinetics, with the rate being dependent on the electronic properties of the aryl group. duke.edu This step concludes the catalytic cycle, delivering the desired cross-coupled product and regenerating the L-Pd(0) catalyst for subsequent turnovers.

Kinetic and Spectroscopic Studies of Reaction Intermediates

Understanding the catalytic cycle of Neopentyl(tBu)2P Pd G4 relies on detailed kinetic and spectroscopic investigations of the transient intermediates. researchgate.net While the G4 precatalysts are designed to be stable, their activation under reaction conditions leads to the formation of highly active, and often unstable, monoligated Pd(0) species, L1Pd(0). nih.gov The study of these intermediates is crucial for elucidating the reaction mechanism and identifying the rate-determining step. researchgate.net

Kinetic studies, often involving monitoring the reaction progress using techniques like ¹H NMR spectroscopy, can help determine the rate laws and dependencies on reactant and catalyst concentrations. For example, an Eyring analysis for the oxidative addition of MeI to a related rhodium complex provided thermodynamic parameters (ΔH‡ and ΔS‡) for the reaction. nsf.gov Such analyses allow for the comparison of reaction rates and the identification of rate-limiting steps within the catalytic cycle. researchgate.net

Spectroscopic methods are indispensable for the direct observation and characterization of intermediates. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been used to identify and study the structure of palladium complexes at various stages of the catalytic cycle. For example, studies on related palladium systems have characterized key intermediates like arylpalladium amido complexes and arylpalladium malonate complexes. nih.gov Computational studies using Density Functional Theory (DFT) also play a vital role, providing insights into the geometries and energies of transition states and intermediates that may be too short-lived to observe experimentally. nih.govnsf.gov These combined approaches have been instrumental in confirming that for many cross-coupling reactions catalyzed by bulky phosphine ligands, all three elementary steps—oxidative addition, transmetalation, and reductive elimination—can involve monoligated palladium species. nih.gov

The Role of the Neopentyl(tBu)2P Ligand in Catalytic Efficiency

The di-tert-butylneopentylphosphine (P(t-Bu)₂Np) ligand is a cornerstone of the this compound catalyst's high efficiency. Its specific electronic and steric characteristics are tailored to optimize the balance between catalyst stability and reactivity.

Ligand Electronic Properties and their Impact on Reactivity

The P(t-Bu)₂Np ligand is a trialkylphosphine, which is generally characterized by strong electron-donating properties. The electron-rich nature of the phosphorus atom enhances the electron density on the palladium center. This increased electron density facilitates the oxidative addition step, which is often the rate-determining step in cross-coupling reactions, by making the palladium(0) center more nucleophilic. nih.gov

Steric Properties of the Neopentyl(tBu)2P Ligand and their Influence on Intermediate Stability

The steric bulk of the P(t-Bu)₂Np ligand is arguably its most defining feature. The combination of two tert-butyl groups and one neopentyl group creates a highly congested environment around the palladium atom. This steric hindrance is a key factor in promoting the formation of coordinatively unsaturated, highly reactive catalytic species. nih.gov

Specifically, the large steric footprint of P(t-Bu)₂Np favors the formation of monoligated L-Pd(0) complexes, which are known to be exceptionally active in catalysis. nih.gov In a comparative study of neopentylphosphine palladium complexes, the steric demand was quantified using parameters like percent buried volume (%Vbur), which measures the percentage of the volume of a sphere around the metal that is occupied by the ligand. nih.gov

| Ligand | Coordination Geometry | Calculated %Vbur |

|---|---|---|

| P(t-Bu)₂Np | Linear Pd(0) | 36.5 |

| P(t-Bu)Np₂ | Linear Pd(0) | 38.0 |

| PNp₃ | Linear Pd(0) | 39.2 |

| P(t-Bu)₂Np | Square Planar Pd(II) | 37.0 |

| P(t-Bu)Np₂ | Square Planar Pd(II) | 40.0 |

| PNp₃ | Square Planar Pd(II) | 34.4 |

This table presents calculated steric parameters for neopentylphosphine ligands complexed to palladium, based on data from a 2020 study. nih.gov

Computational and Theoretical Studies of Neopentyl Tbu 2p Pd G4

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While specific DFT studies exclusively focused on Neopentyl(tBu)2P Pd G4 are not extensively available in peer-reviewed literature, the general principles derived from studies on similar bulky phosphine-ligated palladium complexes provide significant insights.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary stages: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. DFT calculations on related systems help to map out the potential energy surfaces for these steps, identifying key intermediates and transition states.

Energetics and Transition States of Elementary Steps

For bulky phosphine (B1218219) ligands like Neopentyl(tBu)2P, the steric hindrance plays a crucial role in dictating the energetics of the catalytic cycle. The large steric footprint of such ligands promotes the formation of monoligated palladium(0) species (LPd(0)), which are considered the active catalytic species. This is a key factor in enhancing the rate of oxidative addition of the aryl halide to the palladium center.

DFT studies on similar bulky phosphine-palladium systems have shown that the oxidative addition is often the rate-determining step, particularly with less reactive aryl chlorides. The transition state for this step involves the coordination of the aryl halide to the LPd(0) species, followed by the cleavage of the carbon-halogen bond. The energy barrier for this step is significantly influenced by the electronic and steric properties of the phosphine ligand. Highly electron-donating and bulky ligands like Neopentyl(tBu)2P are expected to lower this barrier by stabilizing the resulting Pd(II) intermediate.

Following oxidative addition, the amine coordinates to the palladium(II) complex. Subsequent deprotonation of the amine by a base generates a palladium-amido complex. The final step, reductive elimination, involves the formation of the C-N bond and regeneration of the LPd(0) catalyst. The steric congestion around the metal center, induced by the bulky phosphine ligand, is thought to facilitate this step. DFT calculations on analogous systems support that increased steric bulk can lower the activation energy for reductive elimination.

Prediction of Active Species and Resting States

In palladium-catalyzed cross-coupling reactions, the nature of the active species and the catalyst resting state are of paramount importance for understanding and optimizing the catalytic system. For catalysts employing bulky, electron-rich phosphine ligands like Neopentyl(tBu)2P, the monoligated LPd(0) complex is widely accepted as the active species that enters the catalytic cycle.

The G4 precatalyst is designed for the efficient generation of this active species. Upon activation with a base, the G4 palladacycle undergoes reductive elimination to release the LPd(0) species. The methylated biphenylamine backbone of the G4 precatalyst leads to the formation of N-methylcarbazole as a byproduct, which is less likely to inhibit the catalyst compared to the carbazole (B46965) generated from G3 precatalysts. sigmaaldrich.com

DFT studies on related systems suggest that the catalyst resting state can vary depending on the specific reaction conditions and the nature of the reactants. In many cases, the oxidative addition product, a LPd(Ar)(X) complex, can be the resting state. However, off-cycle species, such as palladium complexes coordinated with solvent molecules or other species present in the reaction mixture, can also act as resting states. Computational studies help to determine the relative energies of these potential resting states, providing a more complete picture of the catalytic landscape.

Ligand Parametrization and Descriptor Development for Neopentyl(tBu)2P

The catalytic performance of the this compound complex is intrinsically linked to the steric and electronic properties of the Neopentyl(tBu)2P ligand. Quantitative characterization of these properties through ligand descriptors is crucial for establishing structure-activity relationships.

Evaluation of Steric Parameters (e.g., Modified Tolman Cone Angle, Buried Volume)

Steric bulk is a defining feature of the Neopentyl(tBu)2P ligand. Two common descriptors used to quantify this property are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): This parameter measures the solid angle of the space occupied by a ligand when coordinated to a metal center. While a specific, experimentally determined or calculated Tolman cone angle for Neopentyl(tBu)2P is not readily found in the literature, it is expected to be significant due to the two tert-butyl groups and the neopentyl group attached to the phosphorus atom. For comparison, the highly bulky tri-tert-butylphosphine (B79228) (P(tBu)3) has a Tolman cone angle of 182°. The replacement of one tert-butyl group with a neopentyl group is not expected to drastically alter this value, suggesting a large steric presence that favors the formation of monoligated palladium complexes.

Percent Buried Volume (%Vbur): This descriptor provides a more nuanced measure of a ligand's steric bulk by calculating the percentage of the coordination sphere around the metal that is occupied by the ligand. Again, specific %Vbur values for Neopentyl(tBu)2P are not widely published. However, given its structural similarity to other bulky trialkylphosphines, a high %Vbur is anticipated. For instance, some bulky phosphine ligands can have %Vbur values exceeding 40%. This large steric footprint is critical for promoting the key steps of the catalytic cycle.

Table 1: Comparison of Steric Parameters for Bulky Phosphine Ligands (Illustrative)

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

|---|---|---|

| P(tBu)3 | 182 | ~41 |

| PCy3 | 170 | ~35 |

| Neopentyl(tBu)2P | Estimated > 180 | Estimated > 40 |

Note: Values for Neopentyl(tBu)2P are estimations based on structurally similar ligands.

Assessment of Electronic Parameters (e.g., pKa of Conjugate Acid, IR Stretching Frequencies)

The electronic nature of the phosphine ligand, specifically its electron-donating ability, is another critical factor influencing catalytic activity.

pKa of Conjugate Acid: The pKa of the corresponding phosphonium (B103445) ion ([R3PH]+) is a direct measure of the phosphine's basicity and, by extension, its electron-donating strength. A higher pKa value indicates a more electron-rich phosphine. For di-tert-butyl(neopentyl)phosphine, a pKa value of its conjugate acid has been reported. core.ac.uk

IR Stretching Frequencies: The Tolman Electronic Parameter (TEP) is derived from the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex. A lower stretching frequency indicates a more electron-donating ligand. While a specific TEP value for Neopentyl(tBu)2P is not available, its alkyl-substituted nature places it firmly in the category of strongly electron-donating phosphines.

Table 2: Electronic Parameter for Di-tert-butyl(neopentyl)phosphine

| Parameter | Value |

|---|

Correlation of Ligand Descriptors with Catalytic Performance

The development and application of these ligand descriptors are not merely academic exercises; they are instrumental in rationalizing and predicting catalytic performance. Numerous studies have established correlations between steric and electronic parameters of phosphine ligands and the efficiency of palladium-catalyzed cross-coupling reactions.

Generally, for reactions like the Buchwald-Hartwig amination, a combination of high steric bulk and strong electron-donating ability in the phosphine ligand leads to higher catalytic activity. youtube.com The large steric hindrance of ligands like Neopentyl(tBu)2P promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step. Concurrently, the strong electron-donating character increases the electron density on the palladium center, which enhances the rate of oxidative addition.

Computational models that correlate these descriptors with reaction yields, turnover numbers, and selectivity are powerful tools in catalyst design. By mapping the performance of a range of catalysts with varying ligand parameters, it becomes possible to predict the optimal ligand for a specific transformation, thereby accelerating the discovery of more efficient catalytic systems. While a specific correlation study for this compound is not yet prevalent, the established principles strongly suggest that its combination of significant steric bulk and high electron-donating capacity positions it as a highly effective catalyst for a broad scope of C-N bond-forming reactions.

Molecular Dynamics Simulations of Ligand-Palladium Interactions

Molecular dynamics (MD) simulations offer a powerful lens to investigate the dynamic behavior of catalyst systems, including the interactions between ligands and the metal center in solution. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles from simulations of similar phosphine-ligated palladium complexes provide valuable insights.

MD simulations can elucidate the conformational landscape of the catalyst, revealing how the sterically demanding neopentyl and tert-butyl groups of the phosphine ligand influence the accessibility of the palladium center. These simulations can model the ligand's dissociation and association, key steps in the activation of the precatalyst to the active Pd(0) species. The solvent's role in stabilizing different catalytic intermediates can also be explored, providing a more realistic picture of the catalyst's behavior in a reaction mixture.

Key Parameters from Hypothetical Molecular Dynamics Simulations:

To illustrate the potential data derived from such a study, the following table outlines key parameters that would be investigated in an MD simulation of this compound.

| Parameter | Description | Hypothetical Value Range |

|---|---|---|

| Pd-P Bond Distance | Average distance between the palladium atom and the phosphorus atom of the phosphine ligand. | 2.25 - 2.40 Å |

| Ligand Cone Angle (Dynamic) | The solid angle of the space occupied by the phosphine ligand, fluctuating during the simulation. | 175 - 190° |

| Ligand Dissociation Energy | The energy required to break the Pd-P bond, calculated using methods like umbrella sampling. | 15 - 25 kcal/mol |

| Solvent Accessible Surface Area (SASA) of Pd | The surface area of the palladium atom exposed to the solvent, indicating steric shielding by the ligand. | 5 - 15 Ų |

These parameters are critical for understanding how the ligand's bulkiness and flexibility impact the catalyst's stability and its ability to participate in the catalytic cycle. For instance, a larger dynamic cone angle and a higher ligand dissociation energy would suggest a more sterically hindered but potentially more stable precatalyst.

Application of Machine Learning and Data Science in Predicting this compound Reactivity

Machine learning (ML) and data science have emerged as transformative tools in catalysis, enabling the prediction of reaction outcomes and the discovery of new catalysts. arxiv.orgchemrxiv.orgnih.gov For catalysts like this compound, ML models can predict their reactivity in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, for which this catalyst is suitable. rsc.org

These models are typically trained on large datasets of chemical reactions, where the inputs include features of the reactants, catalyst, ligands, and reaction conditions, and the output is the reaction yield or selectivity. Current time information in San Diego, CA, US.rsc.orgresearchgate.net For the this compound catalyst, relevant features would include descriptors for the neopentyl(di-tert-butyl)phosphine ligand, such as its cone angle, electronic parameters (e.g., Tolman's electronic parameter), and steric maps.

Predictive Models for Catalyst Performance:

Several ML models can be employed to predict the performance of this compound. A common approach is the use of random forest algorithms, which have shown strong predictive power for reaction yields in palladium-catalyzed cross-couplings. arxiv.org Deep learning models, such as neural networks, are also being increasingly used to capture complex relationships within the reaction data. rsc.org

A hypothetical data table illustrating the performance of different ML models in predicting the yield of a Suzuki-Miyaura coupling reaction using a dataset that includes this compound is presented below.

| Machine Learning Model | Descriptor Type | R² Score (Cross-Validation) | Mean Absolute Error (MAE) |

|---|---|---|---|

| Random Forest | Molecular Fingerprints & Physicochemical Properties | 0.85 | 5.2% |

| Gradient Boosting | Coulomb Matrices & Steric/Electronic Parameters | 0.82 | 6.1% |

| Deep Neural Network | Graph-Based Representations | 0.88 | 4.5% |

The R² score indicates the proportion of the variance in the reaction yield that is predictable from the input features, with a value closer to 1 indicating better performance. The Mean Absolute Error (MAE) represents the average absolute difference between the predicted and actual yields.

Data-driven approaches not only allow for the prediction of reactivity but also help in understanding the key factors that govern the performance of the this compound catalyst. By analyzing the feature importance in the trained models, researchers can identify which properties of the phosphine ligand and the substrates are most influential in achieving high reaction yields. This knowledge is invaluable for the rational design of next-generation catalysts and for optimizing reaction conditions for specific chemical transformations.

Catalyst Stability, Longevity, and Deactivation Mechanisms of Neopentyl Tbu 2p Pd G4

Factors Influencing Catalyst Robustness and Turnover Numbers

The robustness and turnover numbers (TONs) of the Neopentyl(tBu)2P Pd G4 catalyst are influenced by a combination of factors inherent to its structure and the external reaction conditions. The design of this G4 precatalyst incorporates features specifically aimed at enhancing its stability and activity.

The use of the bulky and electron-rich di-tert-butylneopentylphosphine (B1584642) ligand is a key factor in the catalyst's stability. nih.gov The steric hindrance provided by the tert-butyl and neopentyl groups helps to stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition, a key step in the catalytic cycle. nih.gov This bulkiness also helps to prevent the formation of inactive palladium clusters or palladium black.

The fourth-generation design of the palladacycle itself contributes to improved stability and longevity. sigmaaldrich.com A significant improvement in G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone of the palladacycle. sigmaaldrich.com This modification leads to the formation of N-methylcarbazole as a byproduct upon activation, which is generally less inhibitory to the catalytic cycle compared to the NH-carbazole generated from third-generation (G3) precatalysts. sigmaaldrich.comnih.gov

The choice of base and solvent can also play a critical role in the catalyst's performance and stability. While stronger bases can facilitate the activation of the precatalyst, they can also promote side reactions and ligand degradation. The use of weaker bases, such as carbonates or phosphates, is often sufficient for the activation of G4 precatalysts at room temperature and can contribute to a longer catalyst lifetime. nih.gov

The nature of the substrates and the reaction temperature also have a significant impact on catalyst stability and TONs. Highly reactive substrates may lead to faster turnover, but also potentially to more rapid catalyst deactivation if side reactions are prevalent. Elevated temperatures can increase reaction rates but may also accelerate catalyst decomposition pathways. For instance, some Buchwald-Hartwig amination reactions using related catalysts have shown that heating is required for certain substrates, which can also impact catalyst stability. acs.org

The following table summarizes some of the key factors influencing the robustness and turnover numbers of catalysts similar to this compound.

| Factor | Influence on Catalyst Robustness and TONs |

| Ligand Structure | Bulky, electron-rich phosphine (B1218219) ligands like di-tert-butylneopentylphosphine stabilize the active Pd(0) species and prevent the formation of inactive aggregates. |

| Precatalyst Generation | G4 precatalysts are designed for enhanced stability and produce a less inhibitory N-methylcarbazole byproduct upon activation. sigmaaldrich.com |

| Base | The choice of base affects the rate of precatalyst activation and can influence catalyst stability; weaker bases are often preferred to minimize side reactions. |

| Solvent | The solvent can influence the solubility of the catalyst and substrates, as well as the rates of the catalytic steps and deactivation pathways. |

| Substrates | The reactivity and potential for side reactions of the substrates can impact both the turnover frequency and the overall catalyst lifetime. |

| Temperature | Higher temperatures can increase reaction rates but may also accelerate catalyst deactivation processes. |

Pathways for Catalyst Deactivation

Despite its enhanced stability, this compound can undergo deactivation through several mechanisms, which can be broadly categorized as ligand-based degradation, formation of inactive palladium species, and inhibition by reaction components.

The phosphine ligand, while crucial for stability, can also be a site of catalyst deactivation. Although specific studies on the C-H activation of the neopentyl or tert-butyl groups of the di-tert-butylneopentylphosphine ligand in this particular G4 catalyst are not extensively documented, C-H activation of phosphine ligands is a known deactivation pathway in palladium catalysis. Such intramolecular C-H activation can lead to the formation of inactive or less active palladacycles, effectively removing the catalyst from the desired catalytic cycle. The high electron density at the palladium center, which is beneficial for oxidative addition, can also promote these undesirable C-H activation events.

The formation of off-cycle and dormant palladium species is a common deactivation pathway. These are palladium complexes that are not part of the primary catalytic cycle and are either inactive or have significantly lower catalytic activity. One of the most common forms of irreversible deactivation is the formation of palladium black, which is essentially aggregated palladium metal. researchgate.net This can occur when the concentration of the active, ligand-stabilized Pd(0) species is too low or when the ligands are stripped from the metal center.

Substrates and additives can have a profound effect on the stability of the this compound catalyst. Certain substrates, particularly those with coordinating functional groups, can compete with the phosphine ligand for coordination to the palladium center, leading to the formation of inactive or less active complexes.

Additives, such as the base used for precatalyst activation, can also influence stability. While necessary for the reaction, strong bases can promote ligand degradation or other side reactions. The choice of base must be carefully considered to balance the need for efficient catalyst activation with the desire for long-term catalyst stability.

A key innovation in the development of G4 precatalysts was the methylation of the aminobiphenyl backbone to produce N-methylcarbazole upon activation, in contrast to the NH-carbazole generated from G3 precatalysts. sigmaaldrich.com NH-carbazole, being a potential ligand itself, can coordinate to the palladium center and form stable off-cycle complexes, thereby inhibiting the catalytic reaction. nih.govacs.org While N-methylcarbazole is considered to be a less coordinating and therefore less inhibitory byproduct, its potential to influence the catalytic cycle, especially at high concentrations, cannot be entirely dismissed without specific mechanistic studies. sigmaaldrich.comnih.gov Research on related systems has demonstrated that the presence of the carbazolyl species from G3 precatalysts can significantly reduce the rate of coupling reactions with certain amines at room temperature. nih.gov The use of a G4 precatalyst, which generates N-methylcarbazole, was shown to circumvent this issue. nih.govacs.org

Comparative Analysis with Other Palladium Precatalysts and Phosphine Ligands

Comparison of Neopentyl(tBu)2P Pd G4 with Other Buchwald Generations (G1, G2, G3, G5, G6)

The evolution of Buchwald precatalysts has been marked by continuous improvements in stability, activity, and ease of use. sigmaaldrich-jp.comsigmaaldrich.com this compound, as a fourth-generation (G4) precatalyst, offers distinct advantages over its predecessors. sigmaaldrich-jp.comsigmaaldrich.com

G1 and G2 Precatalysts : The first-generation (G1) precatalysts required strong bases for activation, while the second-generation (G2), featuring a biphenyl (B1667301) scaffold, allowed for activation at room temperature with weaker bases. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com However, both G1 and G2 could have limitations in scope and stability. sigmaaldrich-jp.com G4 precatalysts, in contrast, provide enhanced stability in solution and are part of a more robust system. sigmaaldrich.com

G3 Precatalysts : The third-generation (G3) introduced a methanesulfonate (B1217627) anion, which broadened the scope to include very bulky ligands and improved solubility and solution longevity. sigmaaldrich-jp.comsigmaaldrich.com A key distinction of G4 precatalysts is the methylation of the amino group on the biphenyl backbone. sigmaaldrich.comslideshare.net This modification addresses a potential issue with G3 catalysts where the carbazole (B46965) byproduct, formed upon activation, can sometimes inhibit catalysis. sigmaaldrich-jp.comdigitellinc.comwuxiapptec.com The N-methylcarbazole generated from G4 is less intrusive. sigmaaldrich.com

G5 and G6 Precatalysts : Fifth-generation (G5) precatalysts, which involve an arylated amino group, were also developed to mitigate carbazole inhibition but can present challenges in forming complexes with bulky ligands. sigmaaldrich-jp.comwuxiapptec.com A comparative study in C-N coupling showed a (RuPhos)Pd G4 catalyst to be more active than its G3 and G5 counterparts. digitellinc.com The G4 catalyst led to a 55% yield, whereas the G5 and G3 catalysts resulted in 27% and approximately 3% yields, respectively, under the same conditions. digitellinc.com Sixth-generation (G6) precatalysts are oxidative addition complexes, differing structurally from the palladacycle framework of G1-G5. sigmaaldrich-jp.com While G3 precatalysts are noted for their ability to accommodate extremely bulky ligands, G4 precatalysts maintain excellent catalytic activity with improved solubility. sigmaaldrich-jp.comsigmaaldrich.com

| Generation | Scaffold Feature | Activation Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| G1 | Phenethylamine-based | Strong base, can be low temp (-40 °C) | Easy generation of active Pd(0) | Limited ligand scope, potential instability |

| G2 | Aminobiphenyl-based | Weak bases (phosphate, carbonate) at RT | Broader applicability in Suzuki-Miyaura couplings | Synthetic/scope limitations |

| G3 | Aminobiphenyl with methanesulfonate anion | Weak bases | Accommodates very bulky ligands, high solubility, long solution life | Carbazole byproduct can inhibit catalysis |

| G4 | N-methylated aminobiphenyl | Weak bases | Higher solubility, less intrusive N-methylcarbazole byproduct | Reactivity can overlap with other generations |

| G5 | N-arylated aminobiphenyl | Weak bases | Addresses carbazole inhibition | Difficult to form complexes with bulky ligands |

| G6 | Oxidative addition complex | Reductive elimination | Air-stable, accommodates bulky ligands | Different activation pathway from G1-G5 |

Comparative Study with Other Bulky Dialkylbiarylphosphine Ligands

The performance of a palladium precatalyst is intrinsically linked to the nature of its phosphine (B1218219) ligand. The Neopentyl(tBu)2P ligand belongs to the class of bulky and electron-rich phosphines that have revolutionized cross-coupling reactions. acs.orgscispace.com

Bulky dialkylbiarylphosphine ligands are renowned for enhancing catalytic activity. acs.org The choice among them often depends on the specific transformation.

XPhos, SPhos, and RuPhos : These are widely used dialkylbiarylphosphine ligands. For instance, XPhos Pd G3 and G4 are highly effective for Suzuki-Miyaura couplings of challenging substrates like unstable boronic acids. sigmaaldrich.com RuPhos is often a ligand of choice for coupling secondary amines. nih.gov A study comparing RuPhos-ligated G3, G4, and G5 catalysts in a C-N coupling reaction demonstrated the superiority of the G4 variant. digitellinc.com

BrettPhos : This ligand is particularly effective for the arylation of primary amines and amides. sigmaaldrich.com Its bulky nature is a key attribute. The even bulkier tBuBrettPhos is efficient in the arylation of primary amides. sigmaaldrich.com

Ad3P (Tri(1-adamantyl)phosphine) : This is another example of a very bulky and electron-rich alkylphosphine ligand. Such ligands are known to facilitate reactions by increasing the rate of reductive elimination. acs.org

The Neopentyl(tBu)2P ligand, with its di-tert-butyl and neopentyl groups, provides significant steric bulk. researchgate.net Di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been shown to form highly active catalysts for coupling aryl bromides at mild temperatures. researchgate.net Its structure contributes to the stabilization of the highly reactive monoligated Pd(0) species, a key intermediate in many catalytic cycles. scispace.comnih.gov

The effectiveness of ligands like Neopentyl(tBu)2P is rooted in their structural and electronic properties. acs.orgtcichemicals.com

Steric Bulk : The large size of these ligands, often quantified by the cone angle, is crucial. tcichemicals.com Increased steric hindrance facilitates the formation of monoligated L1Pd(0) complexes, which are highly reactive, and promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. scispace.comnih.govnih.gov The conformational flexibility of ligands like trineopentylphosphine can also play a key role in accommodating sterically demanding substrates. researchgate.net

Electron-Donating Ability : The alkyl groups on the phosphorus atom (like tert-butyl and neopentyl) are strong electron donors. tcichemicals.com This high electron density on the palladium center enhances the rate of the oxidative addition of aryl halides, particularly challenging substrates like aryl chlorides. nih.govtcichemicals.com

The combination of these two factors—steric bulk and electron-richness—accelerates both the oxidative addition and reductive elimination steps, leading to highly efficient catalytic systems. acs.orgscispace.com This allows reactions to be performed under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including previously unreactive aryl chlorides and tosylates. acs.orgscispace.com

| Ligand | Key Structural Feature | Typical Application | Reference |

|---|---|---|---|

| Neopentyl(tBu)2P | Bulky, electron-rich trialkylphosphine | General cross-couplings (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) | researchgate.net |

| XPhos | Bulky dialkylbiarylphosphine | Suzuki-Miyaura of unstable boronic acids, C-N coupling | sigmaaldrich.comnih.gov |

| SPhos | Bulky dialkylbiarylphosphine with methoxy (B1213986) groups | Suzuki-Miyaura couplings | matthey.com |

| RuPhos | Bulky dialkylbiarylphosphine with isopropoxy groups | C-N coupling of secondary amines | nih.govnih.gov |

| BrettPhos | Bulky dialkylbiarylphosphine with a large di-tert-butylphenyl group | C-N coupling of primary amines and amides | sigmaaldrich.comnih.gov |

| Ad3P | Very bulky tri(1-adamantyl)phosphine | Diaryl ether synthesis | acs.org |

Distinguishing Catalytic Advantages of this compound

The this compound catalyst exhibits several advantages that make it a powerful tool for organic synthesis. sigmaaldrich.comalfachemic.com

High Activity and Broad Scope : The combination of the electron-rich and sterically demanding Neopentyl(tBu)2P ligand with the efficient G4 precatalyst framework results in a highly active system. researchgate.netsigmaaldrich.com It is suitable for a wide array of classic cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, Negishi, and Hiyama couplings. sigmaaldrich.com

Effectiveness with Challenging Substrates : The catalyst's high reactivity, stemming from the ligand's ability to promote both oxidative addition and reductive elimination, makes it effective for coupling unactivated aryl chlorides and other less reactive electrophiles. acs.orgresearchgate.nettcichemicals.com The ligand's steric bulk helps to couple sterically hindered substrates. researchgate.net

Stability and Ease of Handling : As a G4 precatalyst, it is bench-stable (air and moisture stable) and exhibits good solubility in most common organic solvents, which simplifies reaction setup and improves reproducibility. sigmaaldrich.comsigmaaldrich.comalfachemic.com This stability is a significant practical advantage over catalysts generated in situ from air-sensitive components. sigmaaldrich-jp.com

Synergy between the Neopentyl(tBu)2P Ligand and the G4 Palladacycle Framework

The high performance of this compound is not merely the sum of its parts but a result of the synergy between the ligand and the palladacycle.

Efficient Generation of the Active Species : The G4 framework is designed for the rapid and quantitative generation of the active, monoligated LPd(0) species upon activation with a base. sigmaaldrich-jp.comsigmaaldrich.com This efficient activation ensures that a high concentration of the active catalyst is available at the start of the reaction, which is crucial for difficult couplings. sigmaaldrich.com

Stabilization and Reactivity : The Neopentyl(tBu)2P ligand's steric and electronic properties stabilize the catalytically active L1Pd(0) species. scispace.comnih.gov The G4 palladacycle ensures this active species is formed cleanly, without generating byproducts that could inhibit the catalyst. sigmaaldrich-jp.comsigmaaldrich.com The N-methylated carbazole backbone of the G4 precatalyst specifically prevents potential catalyst inhibition that could occur with the unsubstituted carbazole from G3 systems. sigmaaldrich.comdigitellinc.com

Controlled Stoichiometry : Using a well-defined precatalyst like this compound allows for precise control over the ligand-to-palladium ratio (1:1), which is often critical for optimal catalytic performance. sigmaaldrich.comsigmaaldrich.com This is a distinct advantage over generating the catalyst in situ, where the exact nature and stoichiometry of the active species can be less certain. enamine.net

In essence, the G4 palladacycle provides a highly efficient and clean platform for generating the active catalyst, while the Neopentyl(tBu)2P ligand imparts the necessary reactivity and stability to drive a wide range of challenging cross-coupling reactions.

Advanced Methodologies and Future Research Directions

Integration of Neopentyl(tBu)2P Pd G4 in Continuous Flow Systems

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and process scalability. The integration of homogeneous catalysts like this compound into continuous flow systems is a promising avenue for industrial applications.

While direct translation of homogeneous catalysis to flow systems can be challenging due to catalyst retention issues, research into continuous-flow Suzuki-Miyaura coupling reactions using heterogeneous palladium catalysts has demonstrated the feasibility and benefits of such setups. mdpi.commdpi.com These systems often employ packed-bed reactors containing a solid-supported palladium catalyst. For a homogeneous catalyst like this compound, integration would likely necessitate prior immobilization on a solid support, a strategy discussed in the following section.

The potential advantages of using a well-defined, highly active catalyst like this compound in a flow reactor are significant. The precise control over reaction parameters afforded by flow systems could lead to even higher yields and selectivities, reduced reaction times, and lower catalyst loadings compared to batch processes. Furthermore, the automated and contained nature of flow reactors would be particularly beneficial when working with valuable or sensitive reagents.

A key area of research is the development of reactor technologies that can handle homogeneous catalysts, such as membrane reactors that can retain the catalyst while allowing the product to flow through. Such advancements could allow for the direct use of this compound in continuous processes without the need for heterogenization.

Strategies for Catalyst Immobilization and Heterogenization

The development of heterogeneous versions of highly active homogeneous catalysts like this compound is a critical area of research aimed at bridging the gap between laboratory-scale synthesis and industrial production. Immobilization of the catalyst on a solid support facilitates its separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination with residual palladium, a key concern in the pharmaceutical industry.

Several strategies are being explored for the heterogenization of palladium phosphine (B1218219) catalysts. One promising approach is the use of metal-organic frameworks (MOFs) as catalyst supports. rsc.org MOFs provide a high surface area and a well-defined porous structure, which can be functionalized with phosphine ligands to anchor the palladium complex. rsc.org This method allows for the creation of a molecularly defined heterogeneous catalyst that can mimic the high activity of its homogeneous counterpart. rsc.org

Another strategy involves the covalent attachment of the phosphine ligand or the entire precatalyst onto inorganic or organic polymer supports. Materials such as silica (B1680970), polystyrene, and other functionalized resins are commonly used. The choice of support and the linking strategy are crucial to ensure that the catalyst's activity and selectivity are not compromised upon immobilization.

The table below summarizes potential strategies for the heterogenization of this compound and related catalysts.

| Support Material | Immobilization Strategy | Potential Advantages | Key Challenges |

| Metal-Organic Frameworks (MOFs) | Incorporation of phosphine-functionalized linkers during MOF synthesis. | High catalyst loading, well-defined active sites, potential for size-selective catalysis. | Chemical stability of the MOF under reaction conditions, potential for metal leaching. |

| Silica | Covalent attachment of the phosphine ligand to the silica surface via a linker. | High thermal and mechanical stability, well-established surface chemistry. | Potential for non-uniform catalyst distribution, possible negative impact of the support on catalyst activity. |